4-amino-N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Description
This compound belongs to the 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide class, designed as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (AD) treatment. Key structural features include:
Properties
IUPAC Name |
4-amino-N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-30-18-9-7-16(8-10-18)25-21(29)19-15-24-22(26-20(19)23)28-13-11-27(12-14-28)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,25,29)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHRNQTWVMGPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-methoxyphenyl group and the phenylpiperazine moiety can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the compound, facilitating nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It may exhibit activity against various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, suggesting potential applications in neuropharmacology. The compound may also inhibit certain enzymes involved in cancer cell proliferation, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Electron-Withdrawing Groups : Compounds like 13a and 6a incorporate nitro or trifluoromethyl groups, which enhance AChE binding affinity but reduce solubility .
- Methoxy vs.
- Piperazine Substitutions : The 4-phenylpiperazine in the target compound contrasts with 15 ’s pyridinylpiperazine, which may alter receptor selectivity .
Biological Activity
4-amino-N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is a synthetic organic compound with a complex structure that includes a pyrimidine ring, piperazine moiety, and various aromatic groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase inhibitor , which may have implications for treating neurodegenerative diseases such as Alzheimer's disease.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.5 g/mol. The presence of functional groups such as amino, methoxy, and carboxamide contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3 |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1251594-33-8 |
Research indicates that this compound acts primarily as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing the levels of this neurotransmitter. This mechanism is crucial for enhancing cholinergic neurotransmission, which is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease .
Acetylcholinesterase Inhibition
The compound has demonstrated significant activity against acetylcholinesterase in various studies. For instance, in vitro assays have shown that it effectively binds to the active site of the enzyme, leading to increased acetylcholine levels. This mechanism suggests its potential use in therapeutic applications targeting cognitive decline associated with neurodegenerative diseases.
Receptor Binding Studies
Additionally, the compound has been investigated for its role as a ligand in receptor binding studies. Its structural characteristics allow it to interact with various receptors, making it a candidate for further pharmacological exploration.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Future Directions
Given its unique structural features and biological activity, further research into this compound could include:
- Optimization of Potency : Medicinal chemistry efforts could focus on modifying functional groups to enhance potency and selectivity against acetylcholinesterase.
- Exploration of Other Biological Targets : Investigating interactions with other enzymes or receptors could reveal additional therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
